molecular formula C26H22ClN3O4 B2503875 N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 933232-26-9

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2503875
CAS No.: 933232-26-9
M. Wt: 475.93
InChI Key: DTRJUJYSAQGETJ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxybenzoyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the chlorophenylmethyl group: This can be done through a nucleophilic substitution reaction.

    Final acylation: The acetamide group is introduced in the last step, often through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Benzoyl derivatives: Compounds with similar benzoyl groups but different core structures.

Uniqueness

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-16-7-12-20-25(33)21(24(32)17-8-10-19(34-2)11-9-17)14-30(26(20)29-16)15-23(31)28-13-18-5-3-4-6-22(18)27/h3-12,14H,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRJUJYSAQGETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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